N-Cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide N-Cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 4873-72-7
VCID: VC0429144
InChI: InChI=1S/C18H22N2O3/c21-16(19-13-7-2-1-3-8-13)11-6-12-20-17(22)14-9-4-5-10-15(14)18(20)23/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,19,21)
SMILES: C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C18H22N2O3
Molecular Weight: 314.4g/mol

N-Cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

CAS No.: 4873-72-7

Main Products

VCID: VC0429144

Molecular Formula: C18H22N2O3

Molecular Weight: 314.4g/mol

N-Cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide - 4873-72-7

CAS No. 4873-72-7
Product Name N-Cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
Molecular Formula C18H22N2O3
Molecular Weight 314.4g/mol
IUPAC Name N-cyclohexyl-4-(1,3-dioxoisoindol-2-yl)butanamide
Standard InChI InChI=1S/C18H22N2O3/c21-16(19-13-7-2-1-3-8-13)11-6-12-20-17(22)14-9-4-5-10-15(14)18(20)23/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,19,21)
Standard InChIKey BZLYXQWAFKVDSC-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
PubChem Compound 744486
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator